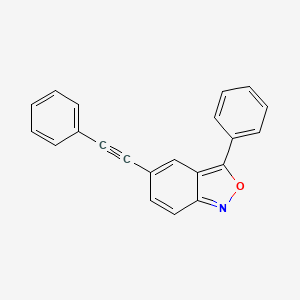
N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide, also known as BFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of butyramide, which is a common organic compound used in the synthesis of various drugs and pharmaceuticals. BFB has been found to possess unique properties that make it an attractive candidate for use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiopharmaceutical Applications
N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide is involved in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the brain. A study demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride, resulting in compounds with potential for positron emission tomography (PET) applications. These compounds have been synthesized in quantities with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).
Antipathogenic Activity
Research into acylthioureas, including derivatives with 3-fluorophenyl groups, has shown significant antipathogenic activity, especially against strains of Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing novel antimicrobial agents with antibiofilm properties, leveraging the structural characteristics of compounds like this compound (Limban, Marutescu, & Chifiriuc, 2011).
Fluorescent Probing and Environmental Monitoring
A study designed a ratiometric fluorescent probe for detecting N2H4, utilizing a 4-bromobutyryl moiety for recognition. This probe, through its interaction with hydrazine, enables environmental monitoring and visualization in water systems, highlighting the applicability of brominated and fluorinated compounds in environmental chemistry (Zhu et al., 2019).
Organic Synthesis and Catalysis
This compound's structural elements are used in organic synthesis, for example, in catalyzing reactions involving Br+ ions in neutral media. These reactions demonstrate the compound's utility in synthesizing complex organic molecules with high yields and clean workup processes (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Nonlinear Optical Materials
The structural motifs related to this compound have been explored for their potential in creating materials with nonlinear optical properties. Such materials are significant for optoelectronics, demonstrating the broader implications of research into bromo- and fluorophenyl compounds (Chandrakantha et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFNO/c11-8-4-3-7(6-9(8)13)14-10(15)2-1-5-12/h3-4,6H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODGHAYAJILKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCCl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(benzylamino)-3-((benzylimino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2723699.png)
![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)
![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)
![methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2723707.png)

![6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723709.png)
![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)
